methyl}-2-phenyldiazene CAS No. 71274-65-2](/img/structure/B1425510.png)

(E)-1-{[2-(3-Methylphenyl)hydrazinylidene](phenyl)methyl}-2-phenyldiazene

Vue d'ensemble

Description

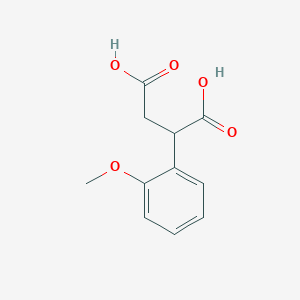

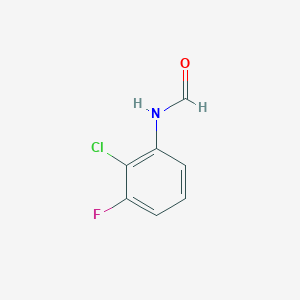

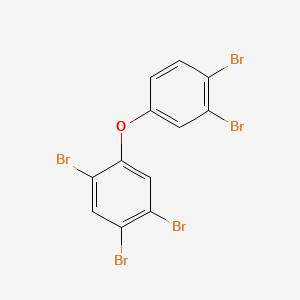

“(E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene”, also known as MMD or methyl red, is a chemical compound that belongs to the azo dye family1. It has a molecular formula of C20H18N4 and a molecular weight of 314.4 g/mol1.

Molecular Structure Analysis

The molecular structure analysis of “(E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene” is not directly available. However, in bioinformatics, sequence analysis is the process of subjecting a DNA, RNA or peptide sequence to any of a wide range of analytical methods to understand its features, function, structure, or evolution3.

Chemical Reactions Analysis

The chemical reactions analysis of “(E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene” is not directly available. However, it’s worth noting that accurate prediction of the enzyme commission (EC) numbers for chemical reactions is essential for the understanding and manipulation of enzyme functions, biocatalytic processes, and biosynthetic planning4.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene” are not directly available. However, chemistry is the scientific study of the properties and behavior of matter6. It studies the chemical elements that make up matter and compounds made of atoms, molecules and ions: their composition, structure, properties, behavior and the changes they undergo during reactions with other substances6.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Evaluation of Novel Isatin Derivatives for Antimicrobial Activity

Compounds related to (E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene were synthesized and showed mild to moderate antibacterial and antifungal activities. This includes derivatives prepped through reactions with hydrochloric acid, sodium nitrite, and aryl amines, characterized by IR, 1 HNMR, and mass spectral analysis (Katherashala & Bollam, 2014).

Chemical Characterization and Tautomerism Study

Study of compounds similar to (E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene, including their NMR spectra and azo-hydrazo tautomerism. These compounds were analyzed in dimethyl sulfoxide, demonstrating the use of NMR spectroscopy in characterizing such compounds (Lyčka, 2017).

Synthesis of New Derivatives for Antimicrobial and Antioxidant Activities

A new series of compounds related to (E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene were synthesized, characterized, and screened for in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. Some of these compounds displayed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).

Biomedical Applications

Antiproliferative and Optical Activities in Cancer Research

Schiff bases derived from indole and biphenyl, which are structurally related to (E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene, were synthesized and evaluated for antiproliferative capabilities against cancer cell lines. The compounds manifested relevant cytotoxicities, highlighting their potential in cancer treatment (Tan et al., 2019).

Vasodilator Activity for Antihypertensive Applications

Synthesis and screening of 2-aryl-5-hydrazino-1,3,4-thiadiazoles for antihypertensive activity, indicating a direct relaxant effect on vascular smooth muscle. These results demonstrate the potential of such compounds in developing antihypertensive treatments (Turner et al., 1988).

Colorimetric Chemosensor for Metal Ion Detection

A study on a new colorimetric chemosensor, which includes Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate, for the naked eye recognition of metal ions like Cu2+, Zn2+, and Co2+. This demonstrates its potential application in chemical sensing and environmental monitoring (Aysha et al., 2021).

Safety And Hazards

The safety and hazards of “(E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene” are not directly available. However, it’s worth noting that safety regulations are in place to prevent suffocation risk and fall and entrapment hazards7.

Orientations Futures

The future directions of “(E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene” are not directly available. However, it’s worth noting that the Seismological Society of America (SSA) topical conference, Future Directions for Physics‐Based Ground Motion Modeling, was held in Vancouver, Canada8.

Propriétés

IUPAC Name |

N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSUIVPRHHQNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90722547 | |

| Record name | (E)-1-{[2-(3-Methylphenyl)hydrazinylidene](phenyl)methyl}-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-{[2-(3-Methylphenyl)hydrazinylidene](phenyl)methyl}-2-phenyldiazene | |

CAS RN |

71274-65-2 | |

| Record name | (E)-1-{[2-(3-Methylphenyl)hydrazinylidene](phenyl)methyl}-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid](/img/structure/B1425445.png)

![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)